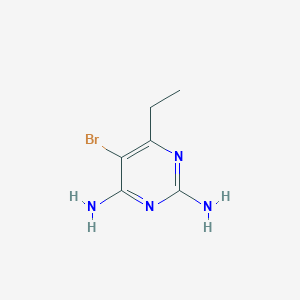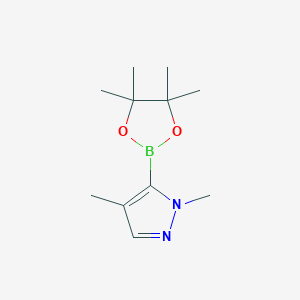
Ethyl 2-(3-piperidinylidene)acetate hydrochloride
Vue d'ensemble
Description
Ethyl 2-(3-piperidinylidene)acetate hydrochloride is a chemical compound that belongs to the amino acid ester and piperidine class of compounds. It has a CAS Number of 957472-02-5 and a molecular weight of 205.68 .
Molecular Structure Analysis
The molecular formula of Ethyl 2-(3-piperidinylidene)acetate hydrochloride is C9H16ClNO2 . The InChI Code is 1S/C9H15NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h6,10H,2-5,7H2,1H3;1H/b8-6-; .Physical And Chemical Properties Analysis
Ethyl 2-(3-piperidinylidene)acetate hydrochloride is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Pharmacological Properties
- Ethyl 2-(3-piperidinylidene)acetate hydrochloride, also known as etozolin, displays low toxicity and demonstrates potent diuretic and saluretic properties with a mild onset of action. It also exhibits a significant antihypertensive effect in hypertensive rats, as observed in long-term experiments (Herrmann et al., 1977).
Effects on Learning and Memory in Mice
- A study involving the synthesis of similar compounds to Ethyl 2-(3-piperidinylidene)acetate hydrochloride reported learning and memory facilitation effects in mice (Jiang Jing-ai, 2006).
Plasma Assay and Pharmacokinetic Studies
- A method for determining Ethyl 2-(3-piperidinylidene)acetate (etozolin) and its pharmacologically active main metabolite, ozolinone, in plasma through high-performance liquid chromatography has been developed. This method is crucial for pharmacokinetic studies of etozolin (Hengy et al., 1980).
Metabolic Activity in Obese Rats
- Chronic administration of a compound structurally related to Ethyl 2-(3-piperidinylidene)acetate hydrochloride led to reduced food intake and weight gain in obese rats, indicating a potential role in metabolism and obesity management (Massicot et al., 1985).
Use in Peptide Chemistry
- Ethyl 2-cyano-2-(hydroxyimino) acetate (Oxyma), a compound similar in structure to Ethyl 2-(3-piperidinylidene)acetate hydrochloride, has been evaluated for its applicability and buffering capacity in peptide chemistry. It plays a role in preventing base-mediated side reactions in peptides (Subirós‐Funosas et al., 2012).
Impurity Profile Determination
- A study involved the determination of the impurity profile of a structurally related compound to Ethyl 2-(3-piperidinylidene)acetate hydrochloride, demonstrating the importance of such analyses in drug development for the identification of byproducts (Thomasberger et al., 1999).
Synthesis of Derivatives
- Various derivatives of Ethyl 2-(3-piperidinylidene)acetate hydrochloride and similar compounds have been synthesized, revealing their potential for development into different pharmacological agents (Hayashi et al., 1998).
Safety And Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Propriétés
IUPAC Name |
ethyl (2E)-2-piperidin-3-ylideneacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h6,10H,2-5,7H2,1H3;1H/b8-6+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIJKQHMXNKETO-WVLIHFOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/1\CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-piperidinylidene)acetate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzo[b,d]furan](/img/structure/B1400277.png)





![5-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1400287.png)


![4-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1400291.png)
![1-Boc-4-[3-(methoxycarbonyl)phenyl]piperidine](/img/structure/B1400292.png)
![3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid](/img/structure/B1400293.png)
![5-Nitro-6-bromo-1h,3h-benzo[de]isochromene](/img/structure/B1400298.png)
